molecular formula C15H11Cl2NO B5156532 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B5156532
M. Wt: 292.2 g/mol
InChI Key: GUUCZBQLEXBBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as SCH23390, is a potent and selective dopamine D1-like receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.

Mechanism of Action

1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone acts as a competitive antagonist at dopamine D1-like receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine neurons, leading to a reduction in the release of dopamine in the brain.
Biochemical and Physiological Effects:
1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated behaviors, the suppression of dopamine-induced locomotion, and the reduction of dopamine release in the brain. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments include its high potency and selectivity for dopamine D1-like receptors, as well as its well-established pharmacological properties. However, its limitations include its potential for off-target effects and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of more selective dopamine D1-like receptor antagonists, which could help to elucidate the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the investigation of the potential therapeutic applications of 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone in the treatment of neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone.

Synthesis Methods

1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized through a multi-step process involving the reaction of 2,3-dichlorophenylacetonitrile with ethyl cyanoacetate, followed by cyclization and reduction steps. The final product is obtained as a white crystalline powder.

Scientific Research Applications

1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-7-3-6-11(14(12)17)15-10-5-2-1-4-9(10)8-13(19)18-15/h1-7,15H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCZBQLEXBBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5762496

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